Cas no 3672-39-7 (2-Phenylimidazo1,2-apyridine-3-carbaldehyde)

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a fused imidazopyridine core with a phenyl substituent and a formyl functional group at the 3-position. This structure imparts versatility in organic synthesis, particularly as a key intermediate in the preparation of pharmacologically active molecules, agrochemicals, and functional materials. The aldehyde group offers reactivity for further derivatization, enabling condensation, nucleophilic addition, or cyclization reactions. Its rigid aromatic framework enhances stability and facilitates applications in coordination chemistry or as a building block for luminescent materials. The compound’s well-defined reactivity profile makes it valuable for targeted molecular design in medicinal and materials chemistry research.
2-Phenylimidazo1,2-apyridine-3-carbaldehyde structure
3672-39-7 structure
Product Name:2-Phenylimidazo1,2-apyridine-3-carbaldehyde
CAS No:3672-39-7
MF:C14H10N2O
MW:222.24200296402
MDL:MFCD00964691
CID:323840
PubChem ID:820933
Update Time:2025-10-12

2-Phenylimidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-phenylH-imidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-PHENYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
    • 8-phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene-9-carbaldehyde
    • FT-0634952
    • 2-phenyl-3-imidazo[1,2-a]pyridinecarboxaldehyde
    • CHEMBL1431160
    • 3672-39-7
    • Oprea1_407423
    • CHEBI:113263
    • SR-01000019063-1
    • SR-01000019063
    • AKOS000121638
    • Q27193733
    • MLS001001940
    • 2-phenyl-4H-imidazo[3,2-a]pyridine-3-carbaldehyde
    • EN300-00959
    • H10416
    • AQ-776/13771641
    • Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-phenyl-
    • MFCD00964691
    • SMR000353279
    • GS-6089
    • SCHEMBL4773388
    • F1912-0019
    • cid_820933
    • HMS2750E08
    • 3-formyl-2-phenyl imidazo[1,2-a]pyridine
    • BDBM52736
    • A823344
    • DTXSID40356255
    • Acetamide, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-
    • Z56807549
    • ALBB-006799
    • DB-016347
    • STK504126
    • 2-Phenylimidazo1,2-apyridine-3-carbaldehyde
    • MDL: MFCD00964691
    • Inchi: 1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H
    • InChI Key: GDQWGRMPXASNTI-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C2C=CC=CC=2)N=C2C=CC=CN12

Computed Properties

  • Exact Mass: 222.07900
  • Monoisotopic Mass: 222.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 34.4Ų

Experimental Properties

  • PSA: 34.37000
  • LogP: 2.81380

2-Phenylimidazo1,2-apyridine-3-carbaldehyde Security Information

  • HazardClass:IRRITANT

2-Phenylimidazo1,2-apyridine-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenylimidazo1,2-apyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:3672-39-7)2-Phenylimidazo1,2-apyridine-3-carbaldehyde
Order Number:A823344
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):997.0
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Additional information on 2-Phenylimidazo1,2-apyridine-3-carbaldehyde

Recent Advances in the Study of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 3672-39-7) and Its Applications in Chemical Biology and Medicine

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 3672-39-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its imidazopyridine core and aldehyde functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The unique structural features of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde enable it to interact with diverse biological targets, making it a promising candidate for therapeutic development.

One of the most notable advancements in the study of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is its role in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have synthesized derivatives of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde that exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These findings highlight the compound's potential as a scaffold for the development of targeted therapies with improved selectivity and efficacy.

In addition to its applications in kinase inhibition, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been investigated for its antimicrobial properties. Recent studies have demonstrated that certain derivatives of this compound exhibit broad-spectrum activity against bacterial and fungal pathogens. For instance, modifications to the phenyl ring or the aldehyde group have yielded compounds with enhanced potency against drug-resistant strains of Staphylococcus aureus and Candida albicans. These results underscore the potential of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a lead compound for the development of novel antimicrobial agents.

The synthetic versatility of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has also been exploited in the development of anti-inflammatory agents. Researchers have designed and synthesized analogs that modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. In vitro and in vivo studies have shown that these analogs can effectively reduce the production of pro-inflammatory cytokines and alleviate symptoms in models of chronic inflammation. These findings suggest that 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde-based compounds could offer new therapeutic options for inflammatory diseases.

Despite these promising developments, challenges remain in the optimization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and pharmacological studies. Nevertheless, the growing body of research on this compound underscores its potential as a valuable tool in chemical biology and drug discovery. Future studies are expected to focus on elucidating the structure-activity relationships of its derivatives and exploring their applications in other therapeutic areas.

In conclusion, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 3672-39-7) represents a versatile and promising scaffold for the development of bioactive molecules. Its applications in kinase inhibition, antimicrobial therapy, and anti-inflammatory drug design highlight its broad utility in chemical biology and medicine. Continued research efforts are likely to uncover new opportunities for leveraging this compound in the fight against various diseases, paving the way for innovative therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:3672-39-7)2-Phenylimidazo1,2-apyridine-3-carbaldehyde
A823344
Purity:99%
Quantity:25g
Price ($):997.0
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